Significantly Lower Lipophilicity vs. the 2‑H Analog (ΔlogP ≈ −0.5)
The 2‑chloro substituent reduces the calculated octanol‑water partition coefficient (logP) from 2.31 (3‑formyl‑N,N‑dimethyl‑1H‑indole‑5‑sulfonamide, 2‑H analog) to 1.81 for the target compound [REFS‑1][REFS‑2]. This ΔlogP of ~0.5 corresponds to a roughly 3‑fold decrease in lipophilicity, which can influence aqueous solubility, passive membrane permeability, and plasma protein binding.
| Evidence Dimension | Calculated octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.81 |
| Comparator Or Baseline | 3‑formyl‑N,N‑dimethyl‑1H‑indole‑5‑sulfonamide (2‑H analog): logP = 2.31 |
| Quantified Difference | ΔlogP = –0.50 (target compound is less lipophilic) |
| Conditions | Computed logP values reported on Chemsrc; identical computational method for both compounds. |
Why This Matters
A lower logP often translates to improved aqueous solubility and reduced off‑target binding to hydrophobic protein pockets, making the compound a more polar starting point for lead optimization.
